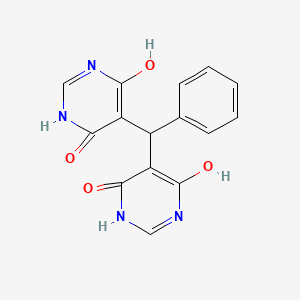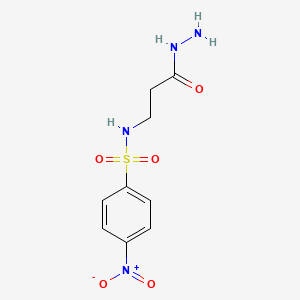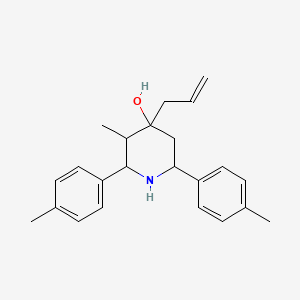
5,5'-(phenylmethylene)bis(6-hydroxy-4(3H)-pyrimidinone)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5'-(phenylmethylene)bis(6-hydroxy-4(3H)-pyrimidinone), also known as PMPH, is a compound that has gained attention in the scientific community for its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
5,5'-(phenylmethylene)bis(6-hydroxy-4(3H)-pyrimidinone) has been studied for its potential applications in various fields, including medicine, materials science, and agriculture. In medicine, 5,5'-(phenylmethylene)bis(6-hydroxy-4(3H)-pyrimidinone) has been shown to have antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases such as cancer and Alzheimer's disease. In materials science, 5,5'-(phenylmethylene)bis(6-hydroxy-4(3H)-pyrimidinone) has been used as a building block for the synthesis of novel materials with unique properties. In agriculture, 5,5'-(phenylmethylene)bis(6-hydroxy-4(3H)-pyrimidinone) has been shown to have potential as a plant growth regulator, improving the yield and quality of crops.
Wirkmechanismus
The mechanism of action of 5,5'-(phenylmethylene)bis(6-hydroxy-4(3H)-pyrimidinone) is not fully understood, but it is believed to act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. 5,5'-(phenylmethylene)bis(6-hydroxy-4(3H)-pyrimidinone) has also been shown to inhibit the activity of certain enzymes involved in inflammation, which may contribute to its anti-inflammatory properties.
Biochemical and Physiological Effects:
Studies have shown that 5,5'-(phenylmethylene)bis(6-hydroxy-4(3H)-pyrimidinone) has a variety of biochemical and physiological effects. In vitro studies have shown that 5,5'-(phenylmethylene)bis(6-hydroxy-4(3H)-pyrimidinone) can inhibit the growth of cancer cells and reduce oxidative stress in cells. In animal studies, 5,5'-(phenylmethylene)bis(6-hydroxy-4(3H)-pyrimidinone) has been shown to improve cognitive function and reduce inflammation in the brain. 5,5'-(phenylmethylene)bis(6-hydroxy-4(3H)-pyrimidinone) has also been shown to have a protective effect on the liver, reducing oxidative damage and improving liver function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 5,5'-(phenylmethylene)bis(6-hydroxy-4(3H)-pyrimidinone) is its simple synthesis method, which makes it easy to obtain in large quantities. 5,5'-(phenylmethylene)bis(6-hydroxy-4(3H)-pyrimidinone) is also relatively stable and can be stored for long periods of time. However, one limitation of 5,5'-(phenylmethylene)bis(6-hydroxy-4(3H)-pyrimidinone) is its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 5,5'-(phenylmethylene)bis(6-hydroxy-4(3H)-pyrimidinone). One area of interest is its potential as a therapeutic agent for the treatment of various diseases. Further studies are needed to determine the optimal dosage and delivery method for 5,5'-(phenylmethylene)bis(6-hydroxy-4(3H)-pyrimidinone) in humans. Another area of interest is the synthesis of novel materials using 5,5'-(phenylmethylene)bis(6-hydroxy-4(3H)-pyrimidinone) as a building block. Finally, more research is needed to fully understand the mechanism of action of 5,5'-(phenylmethylene)bis(6-hydroxy-4(3H)-pyrimidinone) and its effects on various biological systems.
In conclusion, 5,5'-(phenylmethylene)bis(6-hydroxy-4(3H)-pyrimidinone) is a compound with potential applications in various fields, including medicine, materials science, and agriculture. Its simple synthesis method, stability, and potential therapeutic properties make it an interesting compound for further research. However, more studies are needed to fully understand its mechanism of action and potential limitations.
Synthesemethoden
5,5'-(phenylmethylene)bis(6-hydroxy-4(3H)-pyrimidinone) can be synthesized through a simple condensation reaction between 2,4,6-trihydroxypyrimidine and benzaldehyde in the presence of a catalyst. This reaction results in the formation of 5,5'-(phenylmethylene)bis(6-hydroxy-4(3H)-pyrimidinone) as a yellow crystalline solid.
Eigenschaften
IUPAC Name |
4-hydroxy-5-[(4-hydroxy-6-oxo-1H-pyrimidin-5-yl)-phenylmethyl]-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O4/c20-12-10(13(21)17-6-16-12)9(8-4-2-1-3-5-8)11-14(22)18-7-19-15(11)23/h1-7,9H,(H2,16,17,20,21)(H2,18,19,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKDGRTKGSCFZDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=C(N=CNC2=O)O)C3=C(N=CNC3=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2-methoxybenzamide](/img/structure/B5176697.png)

![2-[1-methyl-2-oxo-2-(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5176720.png)
![[1-(9-anthrylmethyl)-2-piperidinyl]methanol](/img/structure/B5176731.png)
![N-({[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B5176737.png)
![2-{3-[(2-chloro-6-fluorobenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5176749.png)


![4-[(3-chloro-4-fluorophenoxy)acetyl]-2,6-dimethylmorpholine](/img/structure/B5176758.png)
![6-(dimethylamino)-N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]nicotinamide](/img/structure/B5176779.png)

![11-(2,6-difluorophenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5176798.png)
![1,1'-[1,4-butanediylbis(oxy)]bis(2-chlorobenzene)](/img/structure/B5176804.png)
![4-(5-{[1-(2-fluorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)-3-methylbenzoic acid](/img/structure/B5176806.png)